![molecular formula C13H9ClN2O2S B1458105 Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate CAS No. 1537184-72-7](/img/structure/B1458105.png)
Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate is a derivative of thienopyrimidine . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Pharmaceutical Research
This compound is a valuable building block in pharmaceutical research, particularly in the synthesis of novel drugs. Its structure is conducive to modifications that can lead to the development of new therapeutic agents .
Cancer Treatment
Derivatives of this compound have been studied for their cytotoxicity and antiproliferative activity, which is crucial in cancer treatment. They have shown potential in activating P-glycoprotein-mediated transport, which can be beneficial in overcoming drug resistance in cancer cells .
Antibacterial Agents
The compound has been utilized in the synthesis of derivatives with significant antibacterial properties. These derivatives have shown inhibitory effects against various bacterial strains, making them promising candidates for developing new antibacterial drugs .
Chemical Synthesis
In chemical synthesis, this compound serves as a heterocyclic building block. It’s used to construct more complex molecules that have diverse applications in chemistry and biology .
Analytical Chemistry
Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate can be used as a standard or reference compound in analytical techniques like NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances .
Mechanism of Action
Target of Action
Compounds of similar structure have been applied on a large scale in the medical and pharmaceutical fields .
Mode of Action
The compound belongs to a class of compounds known as pyrimidopyrimidines, which are two fused pyrimidine rings . These compounds have been studied for their chemistry and biological significance .
Result of Action
Similar compounds have shown inhibitory effects against certain organisms .
properties
IUPAC Name |
ethyl 4-chloro-[1]benzothiolo[2,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(14)15-6-16-12(10)19-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUSFKDQHXJXAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC3=C2C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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